VU0483605 vs. Ro 07-11401: Superior Brain Penetration for In Vivo Studies
VU0483605 demonstrates significantly improved brain penetration compared to the Roche mGlu1 PAM, Ro 07-11401 (compound 5), a critical differentiator for in vivo central nervous system (CNS) research. In a single time-point study (100 mg/kg i.p., t = 1.25 h), VU0483605 exhibited a brain/plasma ratio (Kp) of 0.84, whereas Ro 07-11401 achieved only a Kp of 0.19 [1].
| Evidence Dimension | Brain Penetration (Brain/Plasma Ratio, Kp) |
|---|---|
| Target Compound Data | Kp = 0.84 |
| Comparator Or Baseline | Ro 07-11401 (compound 5): Kp = 0.19 |
| Quantified Difference | 4.4-fold higher Kp |
| Conditions | Single time-point study in rats; 100 mg/kg i.p. at t = 1.25 h [1] |
Why This Matters
Superior brain penetration is essential for achieving therapeutically relevant free drug concentrations at the site of action (CNS) and directly impacts the translational validity of in vivo studies.
- [1] Cho HP, et al. Chemical Modulation of Mutant mGlu1 Receptors Derived from Deleterious GRM1 Mutations Found in Schizophrenics. ACS Chem Biol. 2014 Aug 19;9(10):2334–2346. View Source
